molecular formula C7H12O B1232140 2-Heptenal CAS No. 2463-63-0

2-Heptenal

Cat. No. B1232140
CAS RN: 2463-63-0
M. Wt: 112.17 g/mol
InChI Key: NDFKTBCGKNOHPJ-AATRIKPKSA-N
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Description

Synthesis Analysis

A new synthesis for the preparation of 2-heptenal has been described, which should be applicable to other α-β unsaturated aldehydes . The constants of the 2-heptenal prepared by this procedure support the data presented by Delaby and Guillot-Allégre .


Molecular Structure Analysis

The molecular structure of 2-Heptenal is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

Interaction with Peanut Proteins

A study by (Globisch et al., 2014) investigated the reaction of trans-2-heptenal with peanut proteins. This reaction occurs during the lipid peroxidation of heated peanut oil, leading to the formation of specific lysine derivatives. These derivatives were identified as markers for protein modification by lipid peroxidation products like trans-2-heptenal.

Impact on Soymilk Flavor

Research by (Feng et al., 2020) explored the formation of (E)-2-Heptenal in soymilk and its influence on flavor. The study showed that (E)-2-Heptenal formation in soymilk is independent of lipoxygenase activity and related to the presence of Fe2+ and chelators. This compound contributes to the bean aroma and fruity flavor of soymilk at low concentrations, but high concentrations can produce a fatty flavor.

Genetic Analysis in Soybean

In the study of soybean seeds, (Wang et al., 2020) performed a genome-wide association study to identify genes associated with 2-heptenal content. This research helps in understanding the genetic basis of 2-heptenal content in soybeans, potentially aiding in breeding soybean cultivars with low 2-heptenal content for improved flavor profiles.

Other Studies

Additional studies have explored various aspects of 2-heptenal, including its formation from different sources and its potential applications. For instance, (Culleré et al., 2007) examined the role of 2-heptenal in wine aroma, while (Kiwamoto et al., 2012) focused on the detoxification and DNA adduct formation of trans-2-hexenal, a related compound, in rats.

Safety and Hazards

2-Heptenal is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled, and it is toxic in contact with skin. It may cause an allergic skin reaction . Safety measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing skin thoroughly after handling .

properties

IUPAC Name

(E)-hept-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h5-7H,2-4H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFKTBCGKNOHPJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062436, DTXSID30880832
Record name 2-Heptenal
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Record name trans-2-Heptenal
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Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless mobile liquid; Pungent green, somewhat fatty aroma
Record name trans-2-Heptenal
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

90.00 to 91.00 °C. @ 50.00 mm Hg
Record name (2E)-2-Heptenal
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Solubility

slightly, Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name (2E)-2-Heptenal
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Record name trans-2-Heptenal
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.857-0.863
Record name trans-2-Heptenal
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Product Name

2-Heptenal

CAS RN

18829-55-5, 2463-63-0, 29381-66-6
Record name trans-2-Heptenal
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Record name 2-Heptenal
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Record name trans-2-Heptenal
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Record name Heptenal
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Record name 2-Heptenal, (2E)-
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Record name 2-Heptenal
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Record name 2-Heptenal
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Record name trans-2-Heptenal
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Record name Hept-2-enal
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Record name (E)-hept-2-enal
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Record name 2-HEPTENAL, (2E)-
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Record name (2E)-2-Heptenal
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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